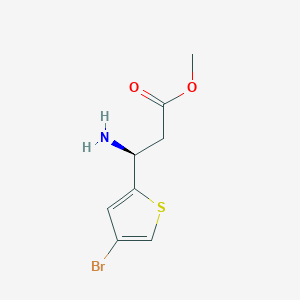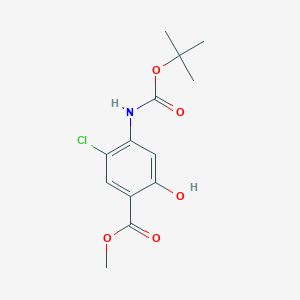
Methyl 4-((tert-butoxycarbonyl)amino)-5-chloro-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C12H16ClNO5. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst.
Chlorination: The aromatic ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to improve efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .
化学反応の分析
Types of Reactions
Methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate can undergo several types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives
科学的研究の応用
Methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The BOC protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions . The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- Methyl 4-{[(tert-butoxy)carbonyl]amino}propoxy-2-hydroxybenzoate
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate
- 4-{(tert-butoxy)carbonylamino}butanoic acid
Uniqueness
Methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate is unique due to the presence of both the BOC protecting group and the chlorine atom on the aromatic ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C13H16ClNO5 |
|---|---|
分子量 |
301.72 g/mol |
IUPAC名 |
methyl 5-chloro-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-9-6-10(16)7(5-8(9)14)11(17)19-4/h5-6,16H,1-4H3,(H,15,18) |
InChIキー |
PTKBRXXKEVZAIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13548499.png)
![2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)

![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)
![5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine](/img/structure/B13548529.png)
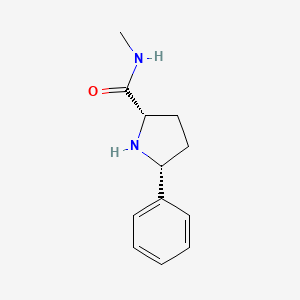
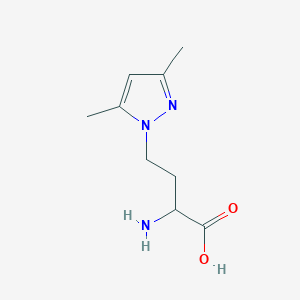
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B13548540.png)

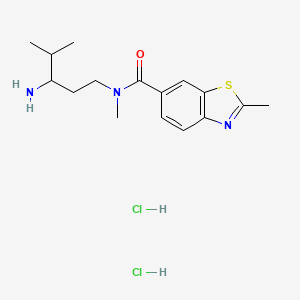
methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13548560.png)
![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)
